molecular formula C12H22N2O4 B1487555 Ethyl 4-(2-ethoxy-1-methyl-2-oxoethyl)piperazine-1-carboxylate CAS No. 856843-19-1

Ethyl 4-(2-ethoxy-1-methyl-2-oxoethyl)piperazine-1-carboxylate

Cat. No. B1487555
M. Wt: 258.31 g/mol
InChI Key: WRKCAHQLVBKFEZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-1-methyl-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Synthesis Analysis

The compound can be synthesized by refluxing a mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and hydrazine hydrate in absolute ethanol for 8 hours . The completion of the reaction can be monitored by TLC .


Molecular Structure Analysis

The molecule of Ethyl 4-(2-ethoxy-1-methyl-2-oxoethyl)piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Chemical Reactions Analysis

The compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .

Scientific Research Applications

Synthesis and Characterization

Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including an ester derivative similar in structure to the query compound. These compounds were characterized by spectroscopic studies and X-ray diffraction analysis, revealing linear and L-shaped molecular conformations. The study also performed antibacterial and antifungal activities, showing moderate activity against several microorganisms (Kulkarni et al., 2016).

Chemical Transformations

Albreht et al. (2009) reported on the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing the compound's versatility in chemical synthesis (Albreht et al., 2009).

Novel Methodologies

Ezema et al. (2015) described a new method involving Dimroth rearrangement in the synthesis of a tricyclic compound starting from a parent compound similar to the one , illustrating advanced synthetic techniques in creating complex molecular architectures (Ezema et al., 2015).

Molecular Mechanisms and Anticancer Potential

Das et al. (2009) investigated the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues. These compounds were found to mitigate drug resistance in leukemia cells, suggesting potential applications in cancer therapy (Das et al., 2009).

Future Directions

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

ethyl 4-(1-ethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-4-17-11(15)10(3)13-6-8-14(9-7-13)12(16)18-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKCAHQLVBKFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCN(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-ethoxy-1-methyl-2-oxoethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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